molecular formula C19H21Cl2N5O2 B259384 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Cat. No. B259384
M. Wt: 422.3 g/mol
InChI Key: RPZQUTRBEXLNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine targets BTK, a key signaling molecule involved in the development and activation of immune cells. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes this compound a potential therapeutic agent for diseases characterized by abnormal immune cell activation, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival rates in animal models of cancer. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain, in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its selectivity and potency in inhibiting BTK, making it a valuable tool for studying the role of BTK in various diseases. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, further research is needed to determine the optimal dosing and administration of this compound in humans.

Future Directions

There are several potential future directions for the research and development of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine. One area of interest is the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy in cancer treatment. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, particularly in clinical trials for autoimmune disorders. Finally, the development of novel BTK inhibitors based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the preparation of the key intermediate, 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde, and its subsequent reaction with propylamine and sodium azide to form the tetrazole ring. The final product is obtained through purification and isolation processes. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied in preclinical models, demonstrating its potential as a therapeutic agent for various diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.

properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C19H21Cl2N5O2/c1-3-9-26-19(23-24-25-26)22-11-13-5-4-6-17(27-2)18(13)28-12-14-7-8-15(20)10-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,23,25)

InChI Key

RPZQUTRBEXLNLK-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.